molecular formula C15H8N2O5 B11462103 9-nitro-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione

9-nitro-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione

Cat. No.: B11462103
M. Wt: 296.23 g/mol
InChI Key: JTHXAQJJWNFDLL-UHFFFAOYSA-N
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Description

9-nitro-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione: is a complex organic compound characterized by its unique structure, which includes a nitro group and a fused isoindolo-benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-nitro-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction of an appropriate precursor.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of the Benzoxazine Ring: The final step involves the formation of the benzoxazine ring through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-nitro-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 9-amino-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

9-nitro-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione: has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Used in the development of advanced materials, including polymers and resins, due to its unique structural properties.

    Biological Studies: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-nitro-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways, inhibition of enzyme activity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-nitroisoindoline-1,3-dione: Similar in structure but lacks the benzoxazine ring.

    9-amino-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione: Similar but with an amino group instead of a nitro group.

    5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione: Lacks the nitro group.

Uniqueness

  • The presence of both the nitro group and the benzoxazine ring in 9-nitro-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione imparts unique chemical reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C15H8N2O5

Molecular Weight

296.23 g/mol

IUPAC Name

9-nitro-6aH-isoindolo[2,3-a][3,1]benzoxazine-5,11-dione

InChI

InChI=1S/C15H8N2O5/c18-13-11-7-8(17(20)21)5-6-9(11)14-16(13)12-4-2-1-3-10(12)15(19)22-14/h1-7,14H

InChI Key

JTHXAQJJWNFDLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC3N2C(=O)C4=C3C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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